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Compound of Interest

5-DMT-5-F-2'-dU
Compound Name:
Phosphoramidite

Cat. No.: B136410

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the properties, synthesis,
and applications of 5'-DMT-5-F-2'-dU Phosphoramidite, a key building block in the synthesis
of modified oligonucleotides for therapeutic and research applications.

Core Properties

5'-DMT-5-F-2'-dU Phosphoramidite is a synthetic nucleoside phosphoramidite containing a 5-
fluoro-2'-deoxyuridine (5-F-dU) moiety. The 5'-dimethoxytrityl (DMT) group provides a lipophilic
handle for purification and is readily cleaved to allow for the stepwise synthesis of
oligonucleotides. The phosphoramidite group at the 3'-position enables efficient coupling to the
5'-hydroxyl of the growing oligonucleotide chain.

Quantitative Data Summary
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Property

Value

Chemical Formula

C39H46FN4OsP

Molecular Weight 748.8 g/mol [1]
CAS Number 142246-63-7[1]

5-F-dU-CE Phosphoramidite, 2'-Deoxy-5-fluoro-
Synonyms

D-uridine 3'-CE phosphoramidite

Physical Form

White to off-white solid powder

Purity

>98%[1]

Solubility

Sparingly soluble in DMSO (1-10 mg/ml) and
Ethanol (1-10 mg/ml)[1]

Storage Conditions

-20°C, under inert gas, desiccated[1]

Stability

> 4 years at -20°C[1]

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not readily available in the public domain, the
expected analytical characteristics based on general knowledge of phosphoramidite chemistry
are as follows:

e 3P NMR: The phosphorus-31 NMR spectrum is a critical tool for assessing the purity of
phosphoramidites. A single sharp peak, or a pair of closely spaced peaks representing
diastereomers, is expected in the region of 140-155 ppm, characteristic of
phosphoramidites[2]. The absence of significant peaks in other regions indicates high purity
and the absence of hydrolysis or oxidation products[2].

e 'H NMR: The proton NMR spectrum provides structural confirmation. Diagnostic signals
include the anomeric proton of the deoxyribose sugar, typically found between 5.0 and 6.4
ppm|[2]. The protons of the dimethoxytrityl (DMT) group will appear in the aromatic region,
and the protons of the diisopropylamino and cyanoethyl groups will be present in the
aliphatic region.
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e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the
molecular weight and elemental composition of the phosphoramidite. Purity can also be
assessed by techniques such as LC-MS[3].

Experimental Protocols

5'-DMT-5-F-2'-dU Phosphoramidite is utilized in standard automated solid-phase
oligonucleotide synthesis. The coupling of this modified phosphoramidite is reported to be as
efficient as that of unmodified nucleoside amidites[4].

Standard Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides proceeds in a cyclical manner, with each cycle adding one
nucleoside to the growing chain. The following is a generalized protocol for automated solid-
phase DNA synthesis:

1. Detritylation (Deblocking):

o Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous, non-
polar solvent like dichloromethane or toluene[5].

e Procedure: The DMT group is removed from the 5'-hydroxyl of the support-bound
nucleoside, exposing a reactive hydroxyl group for the next coupling step[5]. The orange-
colored trityl cation released can be monitored spectrophotometrically to determine coupling
efficiency from the previous cycle[5].

2. Coupling:
e Reagents:

o 5'-DMT-5-F-2'-dU Phosphoramidite solution (e.g., 0.02-0.2 M in anhydrous acetonitrile)
[6].

o Activator solution (e.g., 0.2-0.7 M 1H-tetrazole, 5-ethylthio-1H-tetrazole, or 4,5-
dicyanoimidazole in anhydrous acetonitrile)[6][7].

o Procedure: The phosphoramidite is activated by the acidic azole catalyst and reacts with the
free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester
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linkage[5]. The coupling time is typically rapid, on the order of 20 seconds for
deoxynucleosides[6].

. Capping:
Reagents:
o Capping Reagent A (e.g., acetic anhydride in tetrahydrofuran/lutidine).
o Capping Reagent B (e.g., N-methylimidazole in tetrahydrofuran).

Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of
deletion mutations in subsequent cycles[5].

. Oxidation:

Reagent: A solution of iodine (e.g., 0.02-0.1 M) in a mixture of tetrahydrofuran, pyridine, and
water[5].

Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate
triester[5].

These four steps are repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting
groups on the phosphate backbone and the nucleobases are removed.

Cleavage from Support and Phosphate Deprotection: This is typically achieved by treatment
with concentrated ammonium hydroxide[5]. For sensitive oligonucleotides, milder conditions
such as a mixture of agueous ammonium hydroxide and aqueous methylamine (AMA) can
be used[8].

Base Deprotection: The protecting groups on the standard DNA bases (benzoyl for A and C,
isobutyryl for G) are removed by heating in concentrated ammonium hydroxide (e.g., 55°C
for 5 hours)[5]. For oligonucleotides containing 5-F-dU, standard deprotection protocols are
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generally applicable[9]. However, for particularly sensitive modified oligonucleotides, milder
deprotection strategies may be required[8][10][11].

Applications in Research and Drug Development

Oligonucleotides containing 5-fluoro-2'-deoxyuridine have significant potential in various
research and therapeutic areas, primarily due to the anticancer properties of 5-fluorouracil (5-
FU), the active metabolite.

Anticancer Prodrugs

Oligonucleotides synthesized with 5'-DMT-5-F-2'-dU Phosphoramidite can act as prodrugs of
5-FU. Upon cellular uptake, these oligonucleotides are degraded by cellular nucleases,
releasing 5-fluoro-2'-deoxyuridine monophosphate (FAUMP), which is a potent inhibitor of
thymidylate synthase[12]. This inhibition disrupts the synthesis of thymidine, a crucial
component of DNA, leading to cell death in rapidly dividing cancer cells.

Antisense and RNAIi Therapeutics

The incorporation of 5-F-dU into antisense oligonucleotides or siRNAs can enhance their
therapeutic properties. The fluorine modification can increase the binding affinity of the
oligonucleotide to its target MRNA and improve its resistance to nuclease degradation, thereby
enhancing its potency and duration of action.

Visualizations
Oligonucleotide Synthesis Workflow
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Caption: Automated solid-phase oligonucleotide synthesis cycle.
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Caption: Intracellular activation and mechanism of action of 5-F-dU.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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